REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:10]([NH:14][CH2:8][C:5]1[CH:4]=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1)([CH3:13])([CH3:12])[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
537 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CCl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is quenched with 5 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted three-times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Concentration of the solvent provided an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCC=1C=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 387 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |